2-Morpholinoethanol

Overview

Description

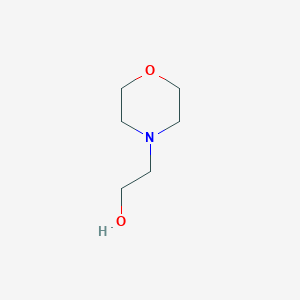

2-Morpholinoethanol (CAS 622-40-2), also known as 4-(2-hydroxyethyl)morpholine, is a morpholine derivative with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.175 g/mol . It is a versatile intermediate in organic synthesis and pharmaceutical manufacturing, valued for its dual functional groups: a morpholine ring and a hydroxyethyl chain. This structure enables its use in nucleophilic substitution reactions, cyclization processes, and as a precursor for bioactive molecules . Key applications include:

- Pharmaceutical intermediates: Synthesis of p38 MAP kinase inhibitors (e.g., substituted N,N'-diarylurea derivatives) .

- Agrochemicals: Development of plant growth regulators and herbicides .

- Dentistry: Delmopinol, a derivative, exhibits anti-plaque and anti-inflammatory properties by inhibiting prostaglandin synthetase .

- Biotechnology: Role in synthesizing fluorinated probes for DNA topoisomerase studies .

Its commercial availability in high purity (99%) and compatibility with microwave-assisted reactions further enhance its industrial relevance .

Preparation Methods

Industrial Synthesis via Morpholine and Ethylene Oxide

The most widely documented method for synthesizing 2-Morpholinoethanol involves the reaction of morpholine with ethylene oxide. This exothermic process proceeds through a nucleophilic ring-opening mechanism, where the secondary amine group of morpholine attacks the electrophilic ethylene oxide, resulting in the formation of the hydroxyethyl derivative.

Reaction Conditions and Stoichiometry

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of ethylene oxide. A molar ratio of 1:1 morpholine to ethylene oxide is maintained, though slight excesses of ethylene oxide (1.05–1.1 equivalents) are sometimes employed to ensure complete conversion . Temperatures range from 50°C to 80°C, with higher temperatures accelerating the reaction but risking side products such as dihydroxyethylmorpholine. Catalysts are generally unnecessary due to the inherent reactivity of ethylene oxide, though trace amounts of alkaline catalysts (e.g., NaOH) may enhance reaction rates .

Purification and Yield

Post-reaction, the crude product is purified via vacuum distillation. The boiling point of this compound under reduced pressure (757 mmHg) is approximately 227°C , allowing separation from unreacted morpholine (b.p. 128°C) and ethylene oxide byproducts. Industrial-scale processes report yields exceeding 85%, with purity levels ≥98% achievable through fractional distillation .

Alkali Metal-Mediated Synthesis

Patent literature describes an alternative approach utilizing alkali metals to generate this compound derivatives, particularly its metal ethoxide salts. While primarily employed for downstream applications (e.g., mycophenolate mofetil synthesis), this method offers insights into tailored preparation routes.

Protocol Overview

In this method, 4-(2-hydroxyethyl)morpholine is reacted with alkali metals (e.g., sodium, potassium) in alcohols such as methanol or ethanol. For example, dissolving potassium metal in methanol followed by addition of 4-(2-hydroxyethyl)morpholine yields 2-morpholin-4-yl-potassium ethoxide . The reaction is conducted at 0–25°C to control exothermicity, with subsequent solvent removal under reduced pressure.

Key Considerations

-

Solvent Choice : Lower alcohols (C1–C4) are preferred for their miscibility and ease of removal.

-

Metal Reactivity : Potassium exhibits faster reaction kinetics compared to sodium, though both achieve >90% conversion .

-

Applications : The resulting metal ethoxides serve as intermediates in esterification reactions, highlighting the versatility of this compound in multi-step syntheses .

Continuous Flow Process Innovations

Advancements in continuous flow technology have revolutionized the production of this compound, particularly in high-purity applications. This method enhances safety by minimizing exposure to ethylene oxide, a toxic and flammable gas.

Flow Reactor Configuration

-

Reactor Type : Tubular reactors with static mixers ensure efficient heat dissipation and uniform mixing.

-

Parameters :

Benefits Over Batch Processes

-

Safety : Reduced ethylene oxide inventory lowers explosion risks.

-

Scalability : Throughput can be adjusted linearly without re-optimization.

-

Purity : Consistent reaction conditions minimize byproducts, yielding >99% purity .

Comparative Analysis of Preparation Methods

| Method | Temperature Range | Yield (%) | Purity (%) | Industrial Applicability |

|---|---|---|---|---|

| Morpholine + Ethylene Oxide | 50–80°C | 85–90 | 98–99 | High (bulk production) |

| Alkali Metal-Mediated | 0–25°C | 90–95 | 95–98 | Moderate (specialized salts) |

| Continuous Flow | 60–70°C | 92–95 | >99 | High (pharmaceuticals) |

Key Observations :

-

The classical ethylene oxide method remains dominant for cost-effective bulk synthesis.

-

Continuous flow processes are increasingly adopted for high-purity demands, albeit with higher capital costs .

-

Alkali metal routes are niche, primarily serving specialized esterification applications .

Optimization Strategies and Challenges

Reaction Efficiency Enhancements

-

Catalytic Additives : Triethylamine (0.5–1 mol%) reduces side reactions during ethylene oxide addition, improving yield to 92% .

-

Inert Atmosphere : Nitrogen or argon sparging prevents oxidation of morpholine, particularly critical in metal-mediated syntheses .

Common Impurities and Mitigation

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinoethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form morpholine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines are commonly used.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Morpholine derivatives.

Substitution: Various substituted morpholine compounds.

Scientific Research Applications

Medicinal Chemistry

2-Morpholinoethanol serves as a significant building block in the synthesis of various pharmaceuticals. Its morpholine structure enhances the pharmacological properties of numerous compounds, particularly in the development of drugs targeting the central nervous system (CNS).

Key Applications:

- CNS Drug Development: Morpholine derivatives, including those incorporating this compound, have been utilized in drugs for anxiety, depression, and other CNS disorders. Notable examples include doxapram and reboxetine, which demonstrate improved bioavailability and clearance profiles due to their morpholine moieties .

- Anticancer Research: The compound has been implicated in the synthesis of anticancer agents. For instance, it has been used as a precursor in developing Ecteinascidin-743, a drug currently under clinical trials for soft tissue sarcoma and ovarian cancer .

Case Study:

A study demonstrated that this compound was instrumental in synthesizing novel purine derivatives with potential anticancer activity. The derivatives were tested against breast cancer cell lines, showing promising cytotoxic effects .

Organic Synthesis

In organic chemistry, this compound acts as a solvent and reagent due to its ability to participate in various chemical reactions. Its unique structure allows for diverse applications in synthesizing complex organic molecules.

Key Applications:

- Solvent in Chemical Reactions: It is often employed as a solvent in reactions requiring polar aprotic environments, facilitating the formation of various chemical bonds .

- Building Block for Complex Molecules: The compound can be used to synthesize more complex morpholine derivatives that have enhanced biological activities or improved pharmacokinetic properties .

Data Table: Synthesis Examples Using this compound

| Reaction Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Buchwald–Hartwig Coupling | 4-chloro-7-methoxy-6-(2-morpholinoethyl)quinazoline | 76 | Silica gel chromatography |

| Alkylation | Ethyl 2-methylnicotinate derivative | Variable | Sodium at 160°-170°C |

Environmental Science

Recent studies have highlighted the role of morpholine derivatives, including this compound, in environmental applications. Its use is being explored in assessing the environmental impact of pollutants.

Key Applications:

- Pollutant Analysis: The compound has been used as part of analytical methods to evaluate the presence of PMT/vPvM substances in water samples across Germany . Its chemical properties allow it to interact effectively with various environmental contaminants.

Case Study:

In an environmental study, researchers utilized this compound to analyze surface water samples for contaminants. The findings indicated its effectiveness in identifying pollutant levels and understanding their ecological impacts.

Mechanism of Action

The mechanism of action of 2-Morpholinoethanol involves its interaction with various molecular targets and pathways. It acts as a central inhibitory agent on several kinase enzymes involved in cytokinesis and cell cycle regulation. This action is crucial for its role in stem cell dedifferentiation and other biological processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-Morpholinoethanol with structurally related morpholine derivatives and ethanolamines:

Key Research Findings

Industrial and Market Trends

- Demand: The global this compound market is projected to grow at 4.2% CAGR (2024–2030), driven by pharmaceutical intermediates. In contrast, piperidine derivatives face competition due to regulatory hurdles .

- Purity : 99% purity variants dominate the market, ensuring consistency in drug synthesis. Lower purity grades (98%) are used in agrochemicals .

Challenges and Limitations

- Synthetic Impurities: In Mycophenolate Mofetil synthesis, this compound contributes to Impurity B (0.6% w/w after 22 hours), necessitating rigorous purification .

- Regulatory Pressures: Stringent compliance requirements for pharmaceutical intermediates increase production costs, a challenge less pronounced for agrochemical derivatives .

Biological Activity

2-Morpholinoethanol, also known as N-(2-hydroxyethyl)morpholine, is a compound with diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data tables and findings from case studies.

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : 131.17 g/mol

- CAS Number : 622-40-2

- IUPAC Name : 2-morpholin-4-ylethanol

- Solubility : Miscible in water

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in various biochemical pathways. For instance, certain morpholine derivatives exhibit selective inhibition against cyclooxygenase (COX) enzymes, which are involved in inflammation and pain response .

- Antimicrobial Activity : Research indicates that morpholino derivatives can possess antibacterial and antifungal properties. They have been tested against various pathogens, showing significant inhibition of growth .

- Antitubercular Activity : Studies have highlighted the effectiveness of morpholino-thiophene compounds against Mycobacterium tuberculosis, demonstrating potential for developing new treatments for tuberculosis, especially in drug-resistant strains .

Biological Activities and Applications

The biological activities of this compound can be categorized as follows:

Antimicrobial Properties

- Activity Against Bacteria and Fungi : Morpholine derivatives have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds derived from morpholine have been assessed for their antibacterial efficacy with minimum inhibitory concentrations (MICs) ranging from 0.72 to >100 μM against various strains .

Anti-inflammatory Effects

- COX Inhibition : Morpholino derivatives have been linked to anti-inflammatory effects through the inhibition of COX enzymes. This action suggests potential therapeutic applications in managing inflammatory diseases .

Anticancer Potential

- Selective Cytotoxicity : Some studies indicate that morpholine-based compounds may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

Table 1: In Vitro Profile of Morpholino Derivatives Against Mycobacterium tuberculosis

| Compound ID | MIC (H37Rv) | Vero Cytotoxicity | Lipophilic Ligand Efficiency (LLE) | Kinetic Solubility |

|---|---|---|---|---|

| 1 | 0.72 ± 0.30 μM | >100 μM | 4.2 | >250 μM |

| 2 | 0.12 ± 0.052 μM | 91 ± 16 μM | 3.6 | >250 μM |

| 3 | 3.4 ± 0.64 μM | >100 μM | 3.8 | >250 μM |

Table 2: Biological Activities of Morpholine Derivatives

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against various bacterial strains |

| Antifungal | Inhibitory effects on fungal growth |

| Anti-inflammatory | COX enzyme inhibition leading to reduced inflammation |

| Anticancer | Selective cytotoxicity towards cancer cells |

Case Studies

-

Antitubercular Activity Study :

A study conducted on novel morpholino-thiophene analogues demonstrated significant antitubercular activity with an MIC of 0.72 μM against Mycobacterium tuberculosis strain H37Rv, showcasing the potential for developing new oral drugs to combat drug-resistant strains . -

Anti-inflammatory Mechanism Investigation :

Research examining the p38 MAPK pathway revealed that certain morpholino derivatives effectively inhibited TNF-α release in LPS-stimulated THP-1 cells, underscoring their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for incorporating 2-Morpholinoethanol into heterocyclic compounds?

- This compound is commonly used as a nucleophile in substitution reactions. For example, it reacts with halogenated aromatic precursors (e.g., 2-fluorobenzonitrile) under basic conditions (e.g., NaH in DMF at −35°C) to form intermediates for drug candidates like p38 inhibitors . Reaction optimization often involves controlling temperature and stoichiometry to minimize side products.

Q. How is this compound utilized in the synthesis of quinoline derivatives?

- In the preparation of 6-aminoquinolines, this compound reacts with chloroquinoline intermediates under NaH/DMF conditions to introduce morpholinoethoxy side chains. Subsequent nitro group reduction (Fe/AcOH or catalytic hydrogenation) yields bioactive aminoquinolines, which are characterized via -NMR, -NMR, and ESI–MS .

Q. What analytical methods are critical for characterizing this compound-containing intermediates?

- Key techniques include:

- Chromatography : HPLC for monitoring reaction progress and impurity profiles (e.g., tracking Impurity B/MPM ratios during Mycophenolate Mofetil synthesis) .

- Spectroscopy : -NMR to confirm substitution patterns, particularly for morpholinoethoxy groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound-mediated syntheses?

- Studies suggest staged addition of this compound (e.g., incremental dosing at 6-hour intervals) enhances conversion rates in esterification reactions, as demonstrated in Mycophenolate Mofetil synthesis (74.9% yield over 22 hours vs. 24.5% at 3 hours) . Microwave-assisted methods (e.g., 200°C for 90 minutes) also reduce reaction times in cyclization steps .

Q. What strategies mitigate environmental risks associated with this compound?

- Environmental persistence data (REACH) indicate this compound resists biodegradation (OECD 302B test), classifying it as a PMT/vPvM substance. Researchers must implement waste neutralization protocols (e.g., acid hydrolysis) and avoid aqueous discharge .

Q. How do steric and electronic effects of this compound influence structure-activity relationships (SAR) in drug design?

- In kinase inhibitor development, the morpholinoethoxy group enhances solubility while maintaining binding affinity. For example, substituting this compound for fluoroethanol in quinoline derivatives improved cellular uptake without compromising topoisomerase II inhibition .

Q. What contradictions exist in literature regarding this compound’s reactivity?

- Discrepancies arise in optimal reaction temperatures: Some protocols use cryogenic conditions (−35°C) to control exothermicity , while others employ high-temperature microwave irradiation (180–220°C) for cyclization . Researchers must validate conditions based on substrate sensitivity and scalability.

Q. Methodological Considerations

Q. How should researchers handle this compound in air-sensitive reactions?

- Use inert atmospheres (N/Ar) and dry solvents (e.g., THF, DMF) to prevent hydroxyl group oxidation. Sodium hydride is preferred as a base due to its moisture-scavenging properties .

Q. What purification techniques are effective for this compound-derived compounds?

- Flash chromatography (silica gel, ethyl acetate/hexane gradients) resolves polar byproducts. For thermally stable compounds, distillation under reduced pressure (bp ~225°C) isolates high-purity this compound .

Q. How can impurity profiles be controlled during large-scale syntheses?

- Real-time HPLC monitoring (e.g., tracking Impurity B/MPM ratios) coupled with Design of Experiments (DoE) optimizes reagent stoichiometry and reaction duration. Excess this compound (≥0.9 molar equivalents) reduces residual starting material but may increase side products .

Properties

IUPAC Name |

2-morpholin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFDCBRMNNSAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022090 | |

| Record name | 4-(2-Hydroxyethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Morpholineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

622-40-2 | |

| Record name | 4-Morpholineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Morpholinoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Morpholinoethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2-Hydroxyethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-morpholinoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MORPHOLINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY5IL94D3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.